molecular formula C12H15Cl2NO3 B8751738 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid CAS No. 24812-96-2

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid

Cat. No.: B8751738
CAS No.: 24812-96-2
M. Wt: 292.15 g/mol
InChI Key: PKFSXBZXFYABSS-UHFFFAOYSA-N
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Description

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid:

Preparation Methods

The synthesis of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves several steps. One common method is the reaction of p-anisic acid with bis(2-chloroethyl)amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.

Scientific Research Applications

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The methoxy group of p-anisic acid can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid: can be compared with other similar compounds such as:

    p-Anisic acid: Known for its antiseptic properties and use as an intermediate in organic synthesis.

    Bis(2-chloroethyl)amine: Used in the synthesis of various chemical agents and known for its reactivity.

    Methoxybenzoic acids: Including o-anisic acid and m-anisic acid, which have different substitution patterns and chemical properties. The uniqueness of

Properties

CAS No.

24812-96-2

Molecular Formula

C12H15Cl2NO3

Molecular Weight

292.15 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid

InChI

InChI=1S/C12H15Cl2NO3/c1-18-11-3-2-9(12(16)17)8-10(11)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

PKFSXBZXFYABSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 3-bis(2'-chloroethyl)amino-4-methoxybenzoate (2.70 g, 8.823 mmol) in concentrated HCl (37% w/w in H2O, 40 mL) was heated to reflux under N2 for 1 hour. The reaction mixture was treated with ice/H2O (200 mL), extracted with ethyl acetate (4×150 mL). The organic solution was concentrated to give a white solid (2.05 g, 80%). ESMS calcd for C12H15Cl2NO3 : 291.0; Found: 292.0 (M+H)+.
Name
methyl 3-bis(2'-chloroethyl)amino-4-methoxybenzoate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

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